

# Veliparib Maintenance Therapy in Ovarian Cancer: Application Notes and Protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Veliparib

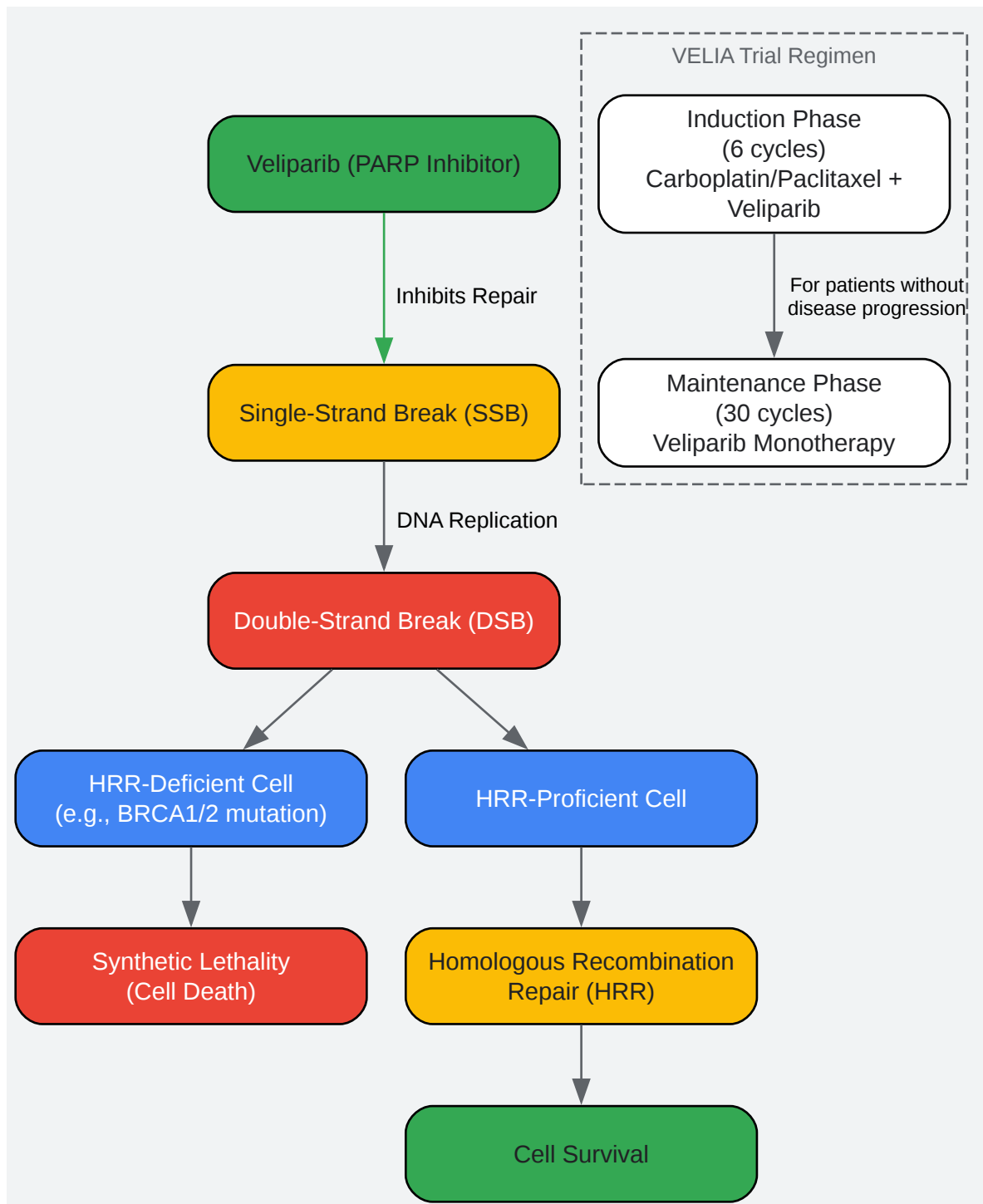
CAS No.: 912444-00-9

Cat. No.: S548583

[Get Quote](#)

## Introduction and Mechanism of Action

**Veliparib** is a potent and selective oral inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2. PARP enzymes play a critical role in the repair of single-strand DNA breaks via the base excision repair pathway. Inhibition of PARP leads to the accumulation of single-strand breaks, which can progress to double-strand breaks during DNA replication. In cells with pre-existing **homologous recombination repair (HRR) deficiencies**, such as those with **BRCA1 or BRCA2 mutations**, the loss of both major DNA repair pathways results in **synthetic lethality** and cell death. The following diagram illustrates this core mechanism and the context of its clinical application in the VELIA trial.



[Click to download full resolution via product page](#)

The **VELIA/GOG-3005 trial** (NCT02470585) evaluated a novel regimen where **veliparib** was administered **concomitantly with first-line platinum-based chemotherapy** (induction) and continued as **maintenance monotherapy**. This approach aims to maximize the cytotoxic effect during chemotherapy and provide sustained suppression of DNA repair in residual cancer cells during the maintenance phase [1] [2].

## Key Clinical Trial Efficacy Data

The efficacy of **veliparib** was evaluated in a phase 3, randomized, placebo-controlled trial involving 1,140 women with previously untreated stage III-IV high-grade serous ovarian carcinoma [3] [1]. Patients were randomized into three arms to evaluate the contribution of **veliparib** during both the combination and maintenance phases.

**Table 1: Progression-Free Survival (PFS) in the VELIA Trial (Primary Endpoint)** [1] [2]

Study Cohort	Veliparib-Throughout Arm (Median PFS, months)	Control Arm (Median PFS, months)	Hazard Ratio (HR)	P-value
Intention-to-Treat (ITT)	23.5	17.3	0.68	< 0.001
BRCA-mutation cohort	34.7	22.0	0.44	< 0.001
HRD cohort (includes BRCA-mut)	31.9	20.5	0.57	< 0.001

**Table 2: Final Overall Survival (OS) in the VELIA Trial (Secondary Endpoint)** [3] [2]

Treatment Arm	Median OS (months)	95% Confidence Interval
Veliparib-Throughout	59.2	(52.1, 68.2)
Veliparib-Combination-Only	58.0	(50.6, 64.1)
Control (Placebo-Throughout)	57.8	(52.3, 63.8)

The final analysis demonstrated that despite a significant improvement in PFS, particularly in the **BRCA-mutation and HRD cohorts**, the addition of **veliparib** did not lead to a statistically significant improvement

in overall survival (OS) compared to chemotherapy alone [3] [2]. The regimen was, however, effective in prolonging the **chemotherapy-free interval (CFI)** and **time to subsequent therapies** [4].

## Safety and Tolerability Profile

The safety profile of **veliparib** is characterized by manageable hematologic toxicities, which is a common challenge when combining PARP inhibitors with DNA-damaging chemotherapy.

**Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Veliparib in Combination Therapy** [1]

Adverse Event	characteristic with Veliparib Combination	Notes
Anemia	Increased	Most frequent hematologic toxicity
Thrombocytopenia	Increased	Required monitoring and dose management
Nausea	Increased	Common with PARP inhibitors
Fatigue	Increased	Common with PARP inhibitors
Disease-Related Symptoms	No significant additional burden	Based on patient-reported outcomes (NFOSI-18) [3]

Analysis of **patient-reported outcomes (PROs)** using the Disease Related Symptom score (from the NFOSI-18 instrument) indicated that the addition of **veliparib** to chemotherapy and its use as maintenance did not significantly increase the symptom-related burden for patients overall [3] [2].

## Detailed Experimental Protocol

This section outlines the core methodology of the VELIA trial, providing a reference protocol for clinical researchers.

## Patient Selection Criteria

### Inclusion Criteria:

- **Diagnosis:** Women aged  $\geq 18$  years with an initial diagnosis of stage III or IV high-grade serous ovarian, fallopian tube, or primary peritoneal carcinoma [1].
- **Biomarker Testing:** Submission of blood and tumor tissue samples for central assessment of **germline and somatic BRCA status** and **homologous recombination deficiency (HRD)** status using the Myriad myChoice CDx assay was required. The HRD-positive status was defined as a genomic instability score (GIS)  $\geq 33$  [1].
- **Treatment Plan:** Candidates for primary cytoreductive surgery or neoadjuvant chemotherapy followed by interval cytoreductive surgery [1] [2].
- **Performance Status:** Adequate bone marrow, renal, and hepatic function.

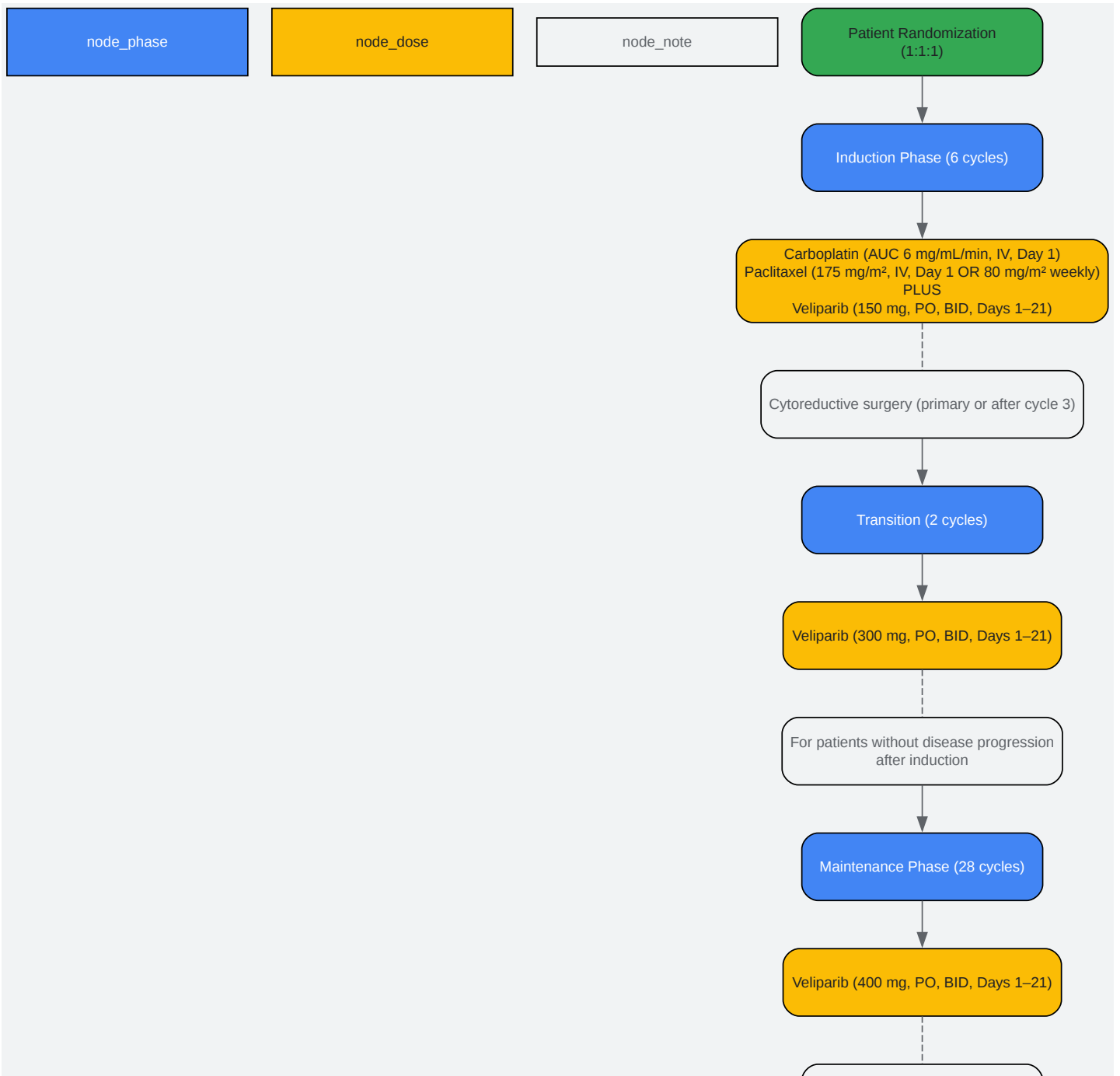
### Stratification Factors:

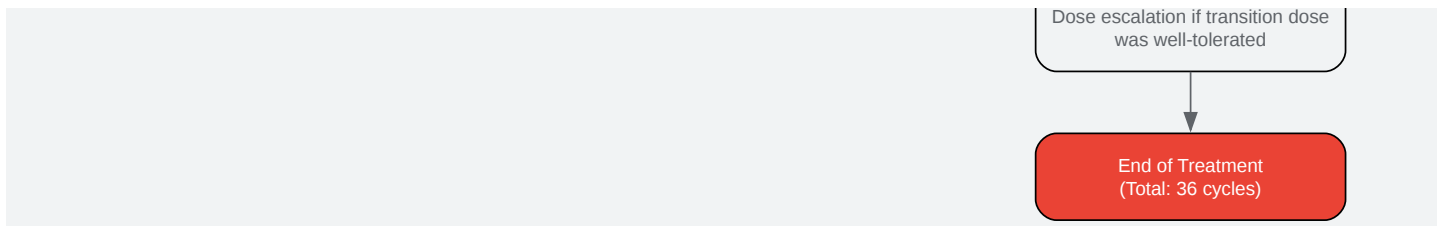
 Randomization was stratified by:

- Timing of surgery and residual disease status.
- Paclitaxel schedule (every 3 weeks vs. weekly).
- Disease stage (III vs. IV).
- Geographic region.
- Germline *BRCA* status [1].

## Treatment Regimen and Dosing

The trial design comprised induction chemotherapy followed by maintenance therapy, with a total planned treatment duration of 36 cycles (each cycle is 21 days). The following workflow details the treatment phases and dosing for the '**veliparib**-throughout' arm.





[Click to download full resolution via product page](#)

#### Control and Combination-Only Arms:

- **Control Arm:** Received chemotherapy + matching placebo followed by placebo maintenance.
- **Veliparib-Combination-Only Arm:** Received chemotherapy + **veliparib** followed by placebo maintenance [1].

## Assessment Methods and Endpoints

#### Primary Endpoint:

- **Progression-Free Survival (PFS):** Defined as the time from randomization to the first occurrence of disease progression as assessed by the investigator according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1, or death from any cause. Assessments were performed at baseline and at protocol-defined intervals until imaging-based progression [1].

#### Secondary Endpoints:

- **Overall Survival (OS):** Defined as the time from randomization to death from any cause [3] [2].
- **Patient-Reported Outcomes (PROs):** Assessed using the **Disease Related Symptom (DRS) score**, a subset of the National Comprehensive Cancer Network Functional Assessment of Cancer Therapy Ovarian Symptom Index-18 (NFOSI-18). This instrument evaluates nine disease or treatment-related symptoms, with scores ranging from 0 (worst) to 36 (best). A difference of 3 points

was considered clinically meaningful. Questionnaires were administered at protocol-defined intervals until disease progression or for up to 2 years [3] [1].

- **Safety:** Adverse events were monitored throughout the treatment period and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03 [1].

## Discussion and Research Context

The VELIA trial established that the **veliparib**-throughout regimen significantly improves PFS, with the most pronounced benefit observed in patients with **BRCA mutations** (HR 0.44) and those with **HRD-positive tumors** (HR 0.57) [1] [2]. However, the absence of a corresponding overall survival benefit highlights a critical consideration for clinical researchers and underscores the complexity of cancer biology and treatment sequencing.

This outcome may be influenced by effective subsequent therapies received by patients after disease progression, which can confound the measurement of OS [2]. Furthermore, a meta-analysis of PARP inhibitor maintenance therapies confirms a class-wide significant improvement in PFS and a more modest but statistically significant improvement in OS (HR: 0.68) when data from multiple trials are pooled [4].

Within the landscape of ovarian cancer treatment, the VELIA regimen is distinct for its **concomitant use of veliparib with chemotherapy**, whereas other approved PARP inhibitors are typically used only in the maintenance phase following chemotherapy. While the VELIA regimen represents a viable therapeutic strategy, the findings reinforce the established principle that the greatest benefit from PARP inhibition is derived in tumors with underlying **homologous recombination deficiency** [3] [1] [4].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Veliparib with First-Line Chemotherapy and as Maintenance ... [pmc.ncbi.nlm.nih.gov]
2. Veliparib concomitant with first-line chemotherapy and as ... [sciencedirect.com]

3. Final overall survival and disease-related symptoms results [pubmed.ncbi.nlm.nih.gov]

4. Efficacy and safety of PARP inhibitor maintenance therapy ... [frontiersin.org]

To cite this document: Smolecule. [Veliparib Maintenance Therapy in Ovarian Cancer: Application Notes and Protocol]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548583#veliparib-maintenance-therapy-ovarian-cancer>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)